molecular formula C7H13N3O4 B3336109 Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate CAS No. 18438-35-2

Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate

Cat. No. B3336109
CAS RN: 18438-35-2
M. Wt: 203.2 g/mol
InChI Key: PFURXQODMOFYIH-UHFFFAOYSA-N
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Description

Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate, also known as E-64, is a potent inhibitor of cysteine proteases. It was first identified in 1982 and has since been extensively studied for its potential applications in scientific research. E-64 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.

Mechanism of Action

Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate works by irreversibly binding to the active site of cysteine proteases, preventing them from carrying out their normal functions. This results in the inhibition of proteolysis, the process by which proteins are broken down into smaller peptides and amino acids.
Biochemical and Physiological Effects:
Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate has a wide range of biochemical and physiological effects. It has been shown to inhibit the activation of pro-caspases, which are involved in the initiation of apoptosis, or programmed cell death. Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate has also been shown to inhibit the formation of autophagosomes, which are involved in the process of autophagy.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate is its potency and specificity for cysteine proteases. This makes it a valuable tool for studying the role of cysteine proteases in various cellular processes. However, Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate has limitations as well. It is not effective against all cysteine proteases, and its irreversible binding to the active site of these enzymes can make it difficult to study their functions in vivo.

Future Directions

There are several potential future directions for research involving Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate. One area of interest is the development of more potent and specific inhibitors of cysteine proteases. Another area of interest is the study of the role of cysteine proteases in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate in drug discovery and development is an area of active research.

Scientific Research Applications

Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate has been used extensively in scientific research as a tool for studying cysteine proteases. It has been shown to be effective in inhibiting a wide range of cysteine proteases, including cathepsins, papain, and calpains. Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate has also been used to study autophagy, a cellular process that involves the degradation of cellular components.

properties

IUPAC Name

ethyl N-(4-hydrazinyl-4-oxobutanoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-2-14-7(13)9-5(11)3-4-6(12)10-8/h2-4,8H2,1H3,(H,10,12)(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFURXQODMOFYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299694
Record name ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate

CAS RN

18438-35-2
Record name NSC132130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl(4-hydrazinyl-4-oxobutanoyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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